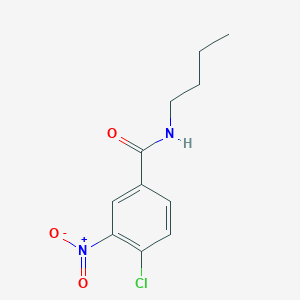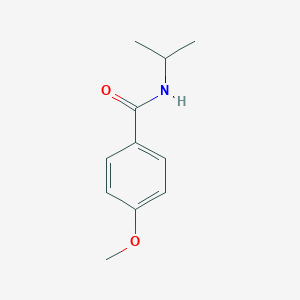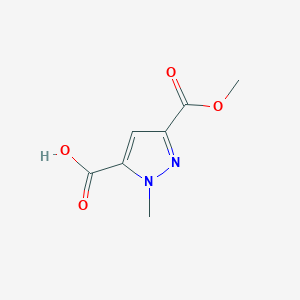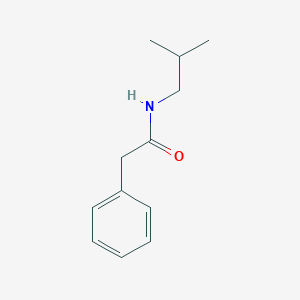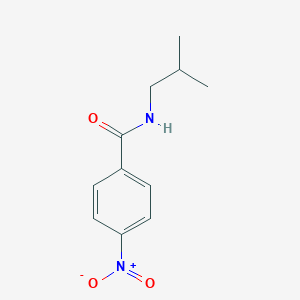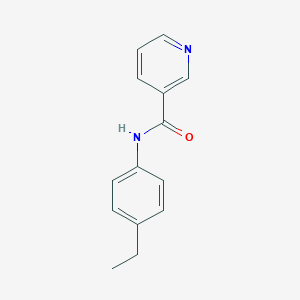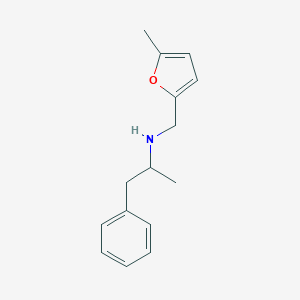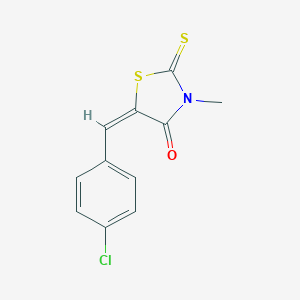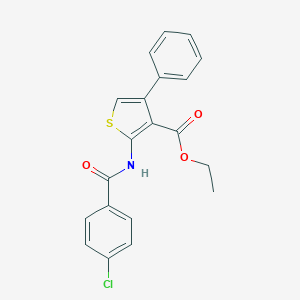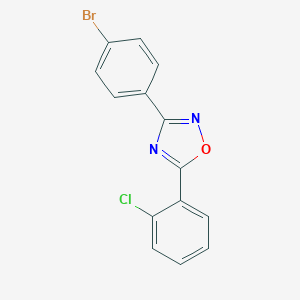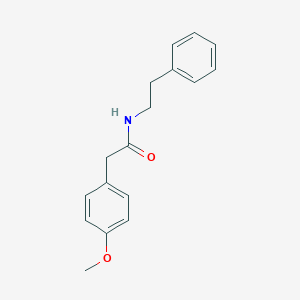
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide, also known as Flmodafinil, is a nootropic drug that is structurally similar to Modafinil. It is a synthetic compound that has been developed to enhance cognitive function and promote wakefulness. Flmodafinil has gained popularity in recent years due to its potential benefits in improving memory, concentration, and overall mental performance. In
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide also affects the levels of other neurotransmitters such as histamine and orexin, which play a role in promoting wakefulness.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has been shown to increase alertness, improve cognitive function, and enhance mood. It has also been reported to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has a long half-life and can remain active in the body for up to 15 hours.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide also has a well-established safety profile and has been shown to be relatively non-toxic at therapeutic doses. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is a controlled substance in some countries, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide. One area of interest is the potential use of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Another potential direction is the investigation of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide as a treatment for sleep disorders such as insomnia and sleep apnea. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide.
Conclusion:
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is a synthetic compound that has gained popularity for its potential cognitive-enhancing properties and therapeutic applications. It has been extensively studied for its effects on memory, attention, and executive function, and has shown promising results in improving cognitive performance. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has a well-established safety profile and is relatively non-toxic at therapeutic doses. However, further research is needed to fully understand its mechanism of action and long-term effects.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide involves the reaction of 4-methoxybenzaldehyde with 2-phenylethylamine to form 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide. The reaction is catalyzed by acetic anhydride and acetic acid, and the final product is obtained through recrystallization.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has been extensively studied for its cognitive-enhancing properties and potential therapeutic applications. It has been shown to improve memory, attention, and executive function in healthy individuals as well as in patients with cognitive impairment. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has also been investigated as a potential treatment for disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and depression.
properties
CAS RN |
83304-16-9 |
|---|---|
Product Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide |
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) |
InChI Key |
XIPOPIKRGRTWKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2 |
Other CAS RN |
83304-16-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






